Cas no 99063-88-4 (N-Butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide)

N-Butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide 化学的及び物理的性質
名前と識別子
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- N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
- N-butyl-2-(2-imino-4-oxothiazolidin-5-yl)acetamide
- STK951277
- ST50485658
- Z56936765
- N-butyl-2-(2-imino-4-oxo(1,3-thiazolidin-5-yl))acetamide
- N-Butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
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- インチ: 1S/C9H15N3O2S/c1-2-3-4-11-7(13)5-6-8(14)12-9(10)15-6/h6H,2-5H2,1H3,(H,11,13)(H2,10,12,14)
- InChIKey: FFBPHMIUFVJBOZ-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=NC(C1CC(NCCCC)=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 291
- トポロジー分子極性表面積: 110
- 疎水性パラメータ計算基準値(XlogP): 0.3
N-Butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1199-0136-5mg |
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
99063-88-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1199-0136-1mg |
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
99063-88-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1199-0136-5μmol |
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
99063-88-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1199-0136-2μmol |
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
99063-88-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1199-0136-3mg |
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
99063-88-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1199-0136-2mg |
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
99063-88-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1199-0136-4mg |
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
99063-88-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-Butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
N-Butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamideに関する追加情報
N-Butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide: A Comprehensive Overview
N-Butyl is a common alkyl group in organic chemistry, often used as a substituent in various compounds to modify their physical and chemical properties. In the context of N-butyl derivatives, the compound in question, N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, represents a unique structure with potential applications in diverse fields such as pharmaceuticals and agrochemicals.
The core structure of this compound is the 1,3-thiazolidin ring system, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The presence of the imino (C=N) and oxo (C=O) groups within this ring introduces significant electronic and steric effects, influencing the compound's reactivity and biological activity. Recent studies have highlighted the importance of such heterocyclic systems in drug design due to their ability to interact with various biological targets.
The synthesis of this compound typically involves multi-step processes that include the formation of the thiazolidin ring followed by substitution reactions to introduce the N-butyl group and other functional groups. Researchers have explored various methodologies to optimize the yield and purity of this compound, including microwave-assisted synthesis and catalytic approaches.
In terms of applications, this compound has shown promise in several areas. In agriculture, it has been investigated for its potential as a plant growth regulator or as a component in biopesticides due to its ability to influence cellular processes in plants and insects. In the pharmaceutical sector, studies have focused on its role as a potential lead compound for anti-inflammatory or anticancer agents.
Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with biological targets at an atomic level. These studies have provided insights into its binding affinity and selectivity, which are critical factors for its therapeutic potential.
In conclusion, N-butyl derivatives like N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide continue to be a subject of intense research due to their versatile structures and wide-ranging applications. As new synthetic methods and biological insights emerge, this compound holds promise for contributing to advancements in both medicine and agriculture.
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